molecular formula C12H15IO2 B1413666 (3-Iodophenyl)acetic acid tert-butyl ester CAS No. 2206970-15-0

(3-Iodophenyl)acetic acid tert-butyl ester

Cat. No. B1413666
M. Wt: 318.15 g/mol
InChI Key: FULKTPAMXJVFOD-UHFFFAOYSA-N
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Description

“(3-Iodophenyl)acetic acid tert-butyl ester” is an ester derivative of (3-iodophenyl)acetic acid . It has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol .


Synthesis Analysis

Tertiary butyl esters can be synthesized using flow microreactor systems . This method introduces the tert-butoxycarbonyl group into a variety of organic compounds . The transesterification of β-keto esters is another useful transformation in organic synthesis .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of reactions. For instance, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups, such as acid chlorides, through reaction with SOCl2 .

Scientific Research Applications

1. Deprotection of tert-Butyl Esters in Organic Synthesis

(3-Iodophenyl)acetic acid tert-butyl ester is relevant in the context of deprotection of tert-butyl esters in organic synthesis. A study by Li et al. (2006) discusses how aqueous phosphoric acid serves as an effective and environmentally benign reagent for deprotecting tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers, highlighting the relevance of such esters in complex organic syntheses involving acid-sensitive groups (Li et al., 2006).

2. Synthesis of Spirocyclic Indoline Lactone

Another research by Hodges et al. (2004) demonstrates the synthesis of spirocyclic indoline lactone using tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent C3-alkylation, showcasing the use of tert-butyl esters in the synthesis of complex organic compounds (Hodges et al., 2004).

3. Role in Synthesis of o-Aminophenylacetates

In the field of medicinal chemistry, tert-butyl esters like (3-Iodophenyl)acetic acid tert-butyl ester play a role in the synthesis of o-aminophenylacetates, as demonstrated in a study by Johnson and Aristoff (1990), which further emphasizes their utility in complex chemical reactions (Johnson & Aristoff, 1990).

4. Synthesis and Biological Activities in Plant Growth

A study by Katayama (2000) explores the synthesis of 4-Chloroindole-3-acetic acid and its esters, including tert-butyl esters, to investigate their biological activities in promoting plant growth, highlighting the potential agricultural applications of such compounds (Katayama, 2000).

5. Catalysis in Organic Reactions

Research by Li et al. (2014) presents a novel protocol to synthesize tert-butyl esters from boronic acids, using palladium acetate and triphenylphosphine as a catalyst system. This study signifies the role of tert-butyl esters in catalytic organic reactions (Li et al., 2014).

6. Use in Polymer Chemistry

Hotta et al. (2020) demonstrate that tert-butyl esters function as chain transfer agents in cationic copolymerization, indicating the significance of these esters in polymer chemistry (Hotta et al., 2020).

properties

IUPAC Name

tert-butyl 2-(3-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULKTPAMXJVFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-iodophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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